
2-(2,3-dihydroxypropyl)octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxypropyl)octadecanoate, also known as glyceryl monostearate, is a monoglyceride commonly used as an emulsifier in foods and pharmaceuticals. It is the ester formed from glycerol and stearic acid. This compound appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydroxypropyl)octadecanoate typically involves the esterification of glycerol with stearic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound is produced through a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol. This process is efficient and yields a high purity product suitable for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Stearic acid and glyceric acid.
Reduction: Stearyl alcohol and glycerol.
Substitution: Various esters and ethers depending on the substituent introduced.
科学的研究の応用
2-(2,3-Dihydroxypropyl)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in chemical formulations.
Biology: Serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance drug solubility and stability.
Industry: Employed in the production of cosmetics, food products, and as a plasticizer in polymer industries.
作用機序
The mechanism of action of 2-(2,3-dihydroxypropyl)octadecanoate involves its ability to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier. It reduces the surface tension between immiscible liquids, allowing for the formation of stable emulsions. In biological systems, it can be metabolized by lipases to release glycerol and stearic acid, which are further utilized in metabolic pathways .
類似化合物との比較
Glyceryl distearate: Another ester of glycerol and stearic acid, but with two stearic acid molecules.
Glyceryl tristearate: An ester of glycerol with three stearic acid molecules.
Glyceryl monolaurate: An ester of glycerol and lauric acid.
Uniqueness: 2-(2,3-Dihydroxypropyl)octadecanoate is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent emulsifier. Its ability to form stable emulsions is superior to many other similar compounds, which may not have the same balance of properties .
特性
分子式 |
C21H41O4- |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropyl)octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22/h19-20,22-23H,2-18H2,1H3,(H,24,25)/p-1 |
InChIキー |
YUORFOKCGHOEIV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Bromophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351995.png)
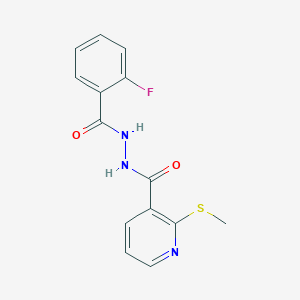
![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)

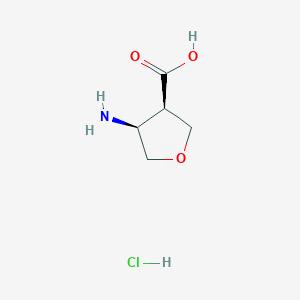


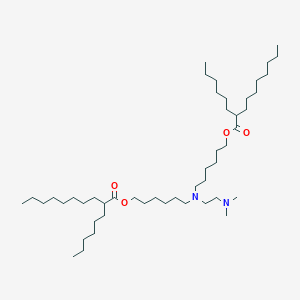
![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)

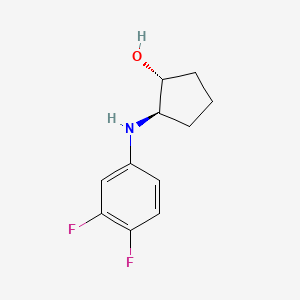
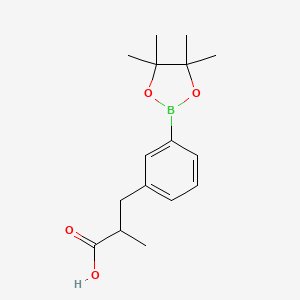
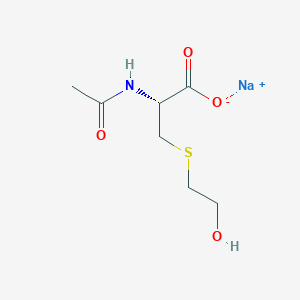
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
